methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate
Description
Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate is a synthetic ester derivative of benzoic acid, featuring a complex pyrazole-based substituent. The core structure comprises a benzoate ester backbone (methyl benzenecarboxylate) with a methyleneoxy bridge linking it to a 4-methyl-3,5-diphenyl-1H-pyrazole moiety.
Properties
IUPAC Name |
methyl 4-[(4-methyl-3,5-diphenylpyrazol-1-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-18-23(20-9-5-3-6-10-20)26-27(24(18)21-11-7-4-8-12-21)30-17-19-13-15-22(16-14-19)25(28)29-2/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNNOJJMGZJHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate typically involves a multi-step process. One common method includes the condensation of 4-methyl-3,5-diphenyl-1H-pyrazole with a suitable benzyl halide derivative under basic conditions, followed by esterification with methyl benzenecarboxylate . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole or benzene derivatives .
Scientific Research Applications
Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate, we compare it with structurally related benzoate esters and pyrazole-containing derivatives. Key differences in substituents, molecular weight, and functional groups dictate variations in solubility, stability, and bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s pyrazole and dual phenyl groups confer higher molecular weight (~470 g/mol) compared to simpler esters like methyl benzoate (136.15 g/mol). This increases steric hindrance, likely reducing volatility and enhancing thermal stability .
Functional Versatility : Unlike methyl/ethyl benzoates (used primarily as solvents or fragrances), the pyrazole moiety in the target compound may enable metal coordination or kinase-targeting interactions, aligning with applications in catalysis or therapeutics .
Synthetic Challenges: The multi-step synthesis required for the pyrazole-linked ester contrasts with the straightforward preparation of methyl benzoate (esterification of benzoic acid and methanol), impacting scalability .
Research Findings:
- Thermal Stability : Pyrazole-containing compounds generally exhibit higher thermal stability than simple esters due to aromatic conjugation. For example, 4-methyl-3,5-diphenyl-1H-pyrazole derivatives decompose above 250°C, whereas methyl benzoate boils at 199°C .
- Biological Activity: Pyrazole esters are frequently explored as kinase inhibitors.
Biological Activity
Methyl 4-{[(4-methyl-3,5-diphenyl-1H-pyrazol-1-yl)oxy]methyl}benzenecarboxylate is a synthetic compound that belongs to the class of pyrazole derivatives. This compound has garnered interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 364.4 g/mol. The structure consists of a methyl benzenecarboxylate moiety linked to a pyrazole ring, which contributes to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxic effects on breast and colon cancer cells, with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. In vitro assays showed that this compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A study conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly reduced the expression levels of inflammatory markers. This suggests a potential therapeutic application in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
Experimental Results:
In one study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) in the range of 15–30 µg/mL, demonstrating its potential as an antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of caspases leading to programmed cell death.
- ROS Generation: Increased oxidative stress resulting in cellular damage.
- Cytokine Modulation: Inhibition of inflammatory cytokine production.
- Bacterial Cell Wall Disruption: Interference with bacterial membrane integrity.
Comparative Analysis
| Property | This compound | Other Pyrazole Derivatives |
|---|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cell lines | Variable |
| Anti-inflammatory Activity | Reduced cytokine levels in macrophages | Some show similar effects |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Varies widely |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
